3-(异戊酰基)苯硼酸

描述

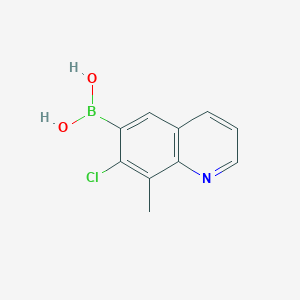

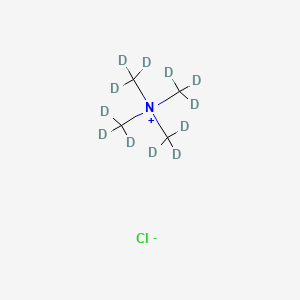

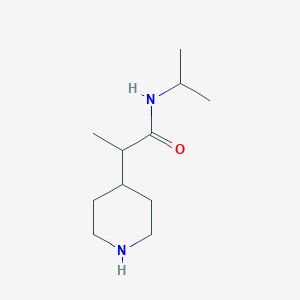

3-(Isopentanoyl)phenylboronic acid, also known as IPBA, is a boronic acid derivative . It has a molecular weight of 206.05 . It is widely used in the field of chemistry as a reagent, catalyst, and building block for the synthesis of organic compounds.

Molecular Structure Analysis

The molecular formula of 3-(Isopentanoyl)phenylboronic acid is C11H15BO3 . The boron atom in boronic acids is typically sp2-hybridized, containing an empty p-orbital .Chemical Reactions Analysis

Boronic acids, including 3-(Isopentanoyl)phenylboronic acid, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .Physical and Chemical Properties Analysis

3-(Isopentanoyl)phenylboronic acid has a predicted density of 1.10±0.1 g/cm3 and a predicted boiling point of 382.5±44.0 °C . It is typically stored in a refrigerated environment .科学研究应用

纳米粒子合成和形态

苯硼酸衍生物,如3-(异戊酰基)苯硼酸,已被用于纳米粒子的合成中。例如,Hasegawa 等人(2015 年)描述了通过水性分散聚合创建苯硼酸基纳米粒子 (PBANPs)。这些纳米粒子直径在 80-250 纳米之间,表现出分形形态和可逆溶胀行为,突出了它们在生物医学应用中的潜力 (Hasegawa, Nishida, & Vlies, 2015)。

抗菌特性

Adamczyk-Woźniak 等人(2021 年)的研究探索了(三氟甲氧基)苯硼酸的抗菌效力,其与 3-(异戊酰基)苯硼酸在结构上相关。他们的研究表明这些化合物与大肠杆菌和蜡状芽孢杆菌的相互作用,表明它们在开发新的抗菌剂方面具有潜力 (Adamczyk-Woźniak 等人,2021 年)。

有机合成中的催化剂

苯硼酸已被用作有机反应中的催化剂。例如,Nemouchi 等人(2012 年)展示了其在四氢苯并[b]吡喃合成中的应用,突出了催化剂的效率和环境友好性 (Nemouchi, Boulcina, Carboni, & Debache, 2012)。

药物递送系统

苯硼酸衍生物的独特特性使其适用于药物递送应用。Lan 和 Guo(2019 年)回顾了苯硼酸修饰聚合物纳米材料的制备进展,特别关注了与葡萄糖和唾液酸的相互作用,这在药物递送系统中至关重要 (Lan & Guo, 2019)。

葡萄糖响应材料

Ma 和 Shi(2014 年)重点介绍了基于苯硼酸的葡萄糖响应材料的开发,特别是纳米凝胶、胶束和介孔二氧化硅纳米粒子的形式。这些材料在糖尿病管理的胰岛素递送方面具有广阔的应用前景 (Ma & Shi, 2014)。

化学工程中的应用

梁音楚(2006 年)回顾了苯硼酸及其衍生物在制药和化学工程中的应用,强调了它们在自我调节胰岛素递送、组织工程和传感器系统中的作用 (Chu Liang-yin, 2006)。

未来方向

作用机制

Target of Action

The primary target of 3-(Isopentanoyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like 3-(Isopentanoyl)phenylboronic acid) transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by 3-(Isopentanoyl)phenylboronic acid is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the palladium catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The result of the action of 3-(Isopentanoyl)phenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-(Isopentanoyl)phenylboronic acid is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

生化分析

Biochemical Properties

The nature of these interactions often involves the formation of reversible covalent bonds with diols, commonly found in carbohydrates and glycoproteins .

Cellular Effects

Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of varying dosages of 3-(Isopentanoyl)phenylboronic acid in animal models .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors .

属性

IUPAC Name |

[3-(3-methylbutanoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c1-8(2)6-11(13)9-4-3-5-10(7-9)12(14)15/h3-5,7-8,14-15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVNWWSPVGZJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)CC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)

![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)

![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)

![4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3118389.png)